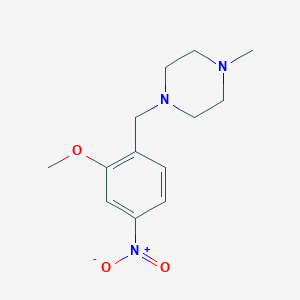
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a methoxy group and a nitro group attached to a benzyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 2-Methoxy-4-nitrobenzyl chloride: This can be achieved by reacting 2-methoxy-4-nitrobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation of 4-Methylpiperazine: The 2-methoxy-4-nitrobenzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN) to yield the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The benzyl chloride derivative can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and ethanol (EtOH), as well as catalysts like palladium on carbon (Pd/C).
科学的研究の応用
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
類似化合物との比較
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene can be compared with other similar compounds, such as:
1-(2-Methoxy-4-nitrobenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.
1-(2-Methoxybenzyl)-4-methylpiperazine: Lacks the nitro group, which may result in different biological properties and reactivity.
1-(4-Nitrobenzyl)-4-methylpiperazine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.
特性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
1-[(2-methoxy-4-nitrophenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3O3/c1-14-5-7-15(8-6-14)10-11-3-4-12(16(17)18)9-13(11)19-2/h3-4,9H,5-8,10H2,1-2H3 |
InChIキー |
YZYSLARPZYLKBG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















